molecular formula C8H15N7O2S3 B13724034 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

Cat. No.: B13724034
M. Wt: 340.4 g/mol
InChI Key: XUFQPHANEAPEMJ-QIOHBQFSSA-N
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Description

This compound is a carbon-13 isotopologue of a sulfamoyl-containing thiazole derivative. Its structure comprises:

  • A 1,3-thiazole ring doubly labeled with carbon-13 at positions 2 and 4 (2,4-13C2).
  • A diaminomethylideneamino group at position 2 of the thiazole, with a 113C isotopic label.
  • A methylsulfanyl linker connecting the thiazole to a propanimidamide backbone, terminating in an N'-sulfamoyl group.

The isotopic labeling suggests applications in metabolic tracing or quantitative mass spectrometry (MS) studies, where precise detection and differentiation from non-labeled analogs are critical . Its molecular formula is C8H15N7O3S3 (average mass: 353.434 g/mol), with a monoisotopic mass of 353.039850 g/mol .

Properties

Molecular Formula

C8H15N7O2S3

Molecular Weight

340.4 g/mol

IUPAC Name

3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1

InChI Key

XUFQPHANEAPEMJ-QIOHBQFSSA-N

Isomeric SMILES

C1=[13C](N=[13C](S1)N=[13C](N)N)CSCC/C(=N/S(=O)(=O)N)/N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of isotopic labels, and the attachment of the sulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the sulfamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.

    Industry: Utilized in the synthesis of advanced materials and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group can interact with enzymes or receptors, modulating their activity. The isotopic labels allow for precise tracking and analysis of the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfamoyl-Thiazole Derivatives

Key analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Key Substituents Isotopic Labels Mass (g/mol) Reference
Target Compound C8H15N7O3S3 2,4-13C2-thiazole; 113C-diaminomethylideneamino 2,4-13C2; 113C 353.0398
3-[({2-[(Diaminomethylene)amino]-1,3-thiazol-4-yl}methyl)sulfinyl]-N′-sulfamoylpropanimidamide C8H15N7O3S3 Sulfinyl (S=O) linker instead of sulfanyl (S-) None 353.0398
CF4: 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenylpentanamide C23H21N5O5S2 Thiazole-2-yl; dioxoisoindoline None 511.57
CF2: N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)4-methylpentanamide C24H25N5O6S Dimethylisoxazole; dioxoisoindoline None 535.60

Key Observations :

  • The sulfanyl vs. sulfinyl linker in the target compound and its non-labeled analog (from ) alters oxidation state and polarity, impacting solubility and reactivity.
  • Isotopic labels in the target compound enable MS-based differentiation in tracer studies, unlike non-labeled analogs .
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows:

  • ~85% similarity to its non-labeled sulfinyl analog (structural divergence due to S-oxidation and isotopes) .
  • <50% similarity to CF2/CF4 analogs due to distinct backbone and substituent profiles .
  • Fragmentation tree alignment (FT-BLAST) reveals conserved fragmentation patterns in the thiazole-sulfamoyl region, confirming core structural homology with analogs .

Bioactivity and Functional Correlations

  • Bioactivity Clustering : Compounds with sulfamoyl-thiazole scaffolds cluster together in bioactivity profiles, suggesting shared enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .
  • Metabolic Stability: Non-labeled analogs (e.g., CF4) exhibit faster metabolic clearance compared to the isotopically labeled compound, likely due to isotope effects on CYP450 interactions .

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